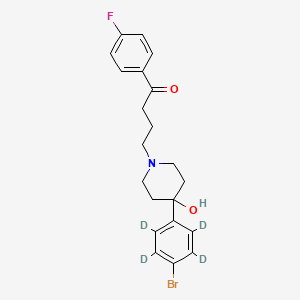
Bromperidol-d4-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromperidol-d4-1 is a deuterium-labeled derivative of Bromperidol, a potent and long-acting antipsychotic agent belonging to the butyrophenone class. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Bromperidol due to the incorporation of stable heavy isotopes of hydrogen (deuterium) into its molecular structure .
Preparation Methods
The synthesis of Bromperidol-d4-1 involves the deuteration of Bromperidol. This process typically includes the substitution of hydrogen atoms with deuterium atoms in the Bromperidol molecule. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. general methods for deuteration involve the use of deuterated reagents and solvents under controlled conditions to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Bromperidol-d4-1, like its parent compound Bromperidol, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bromperidol-d4-1 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Bromperidol in biological systems.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites of Bromperidol.
Drug Development: Assists in the development of new antipsychotic drugs by providing insights into the pharmacokinetic and metabolic properties of Bromperidol.
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantitation of Bromperidol and its metabolites
Mechanism of Action
Bromperidol-d4-1 exerts its effects by acting as a potent antagonist of dopamine D2 receptors in the brain. This action helps to alleviate symptoms of psychosis by reducing the activity of dopamine, a neurotransmitter associated with mood, behavior, and cognition. The deuterium labeling does not significantly alter the mechanism of action of Bromperidol but provides a means to study its pharmacokinetics and metabolism more accurately .
Comparison with Similar Compounds
Bromperidol-d4-1 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Haloperidol: Another butyrophenone antipsychotic with a similar mechanism of action but without deuterium labeling.
Chlorpromazine: A phenothiazine antipsychotic with a different chemical structure but similar therapeutic effects.
Fluphenazine: Another antipsychotic with a different chemical structure but similar pharmacological properties.
The uniqueness of this compound lies in its use as a research tool to study the pharmacokinetics and metabolism of Bromperidol more accurately due to the presence of deuterium .
Properties
Molecular Formula |
C21H23BrFNO2 |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
4-[4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i5D,6D,7D,8D |
InChI Key |
RKLNONIVDFXQRX-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O)[2H])[2H])Br)[2H] |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


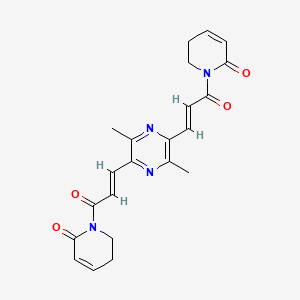
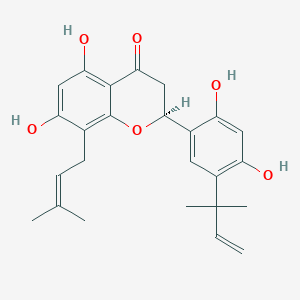
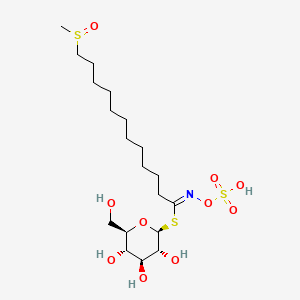
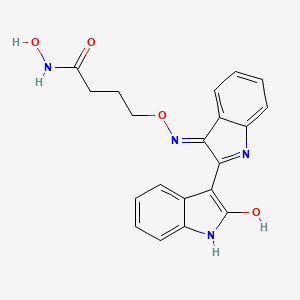
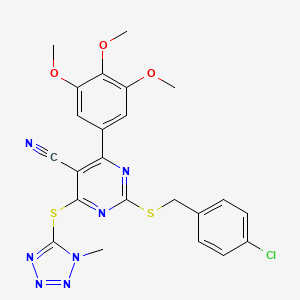
![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)








